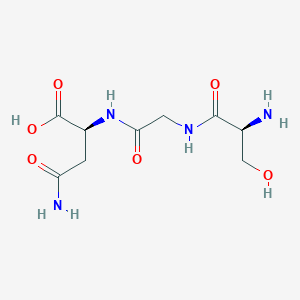
Ser-Gly-Asn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ser-Gly-Asn” is a tripeptide composed of the amino acids serine (Ser), glycine (Gly), and asparagine (Asn). Peptides are short chains of amino acids that are linked by peptide bonds. They play various roles in the body, including acting as hormones, neurotransmitters, and cell signaling molecules .
Synthesis Analysis
Peptides like “this compound” can be synthesized through a process called solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain . The process starts with the attachment of the first amino acid to a solid support, followed by the stepwise addition of the next amino acids in the sequence. Each addition involves two steps: deprotection and coupling .
Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. The peptide “this compound” would have two peptide bonds, one between Ser and Gly, and another between Gly and Asn. The presence of Gly, a flexible amino acid, could introduce a degree of flexibility into the peptide structure .
Chemical Reactions Analysis
Peptides can undergo various chemical reactions, including hydrolysis, reduction, and oxidation. In the case of “this compound”, one possible reaction could be hydrolysis, where the peptide bonds are broken down by water, resulting in the release of the constituent amino acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide are influenced by its amino acid composition. For instance, the presence of Ser, a polar amino acid, could confer some degree of water solubility to the peptide . The presence of Asn could potentially lead to deamidation, a common post-translational modification .
Aplicaciones Científicas De Investigación
Metabolism in Plants
Ser-Gly-Asn and related amino acids like asparagine (Asn), glutamate (Glu), alanine (Ala), and aspartate (Asp) have been studied in the metabolic processes of plants. A study by Ta & Joy (1986) found that these amino acids participate in the photorespiratory nitrogen cycle of pea leaves, indicating their vital role in plant metabolism.
Role in Glycosylation
Several studies have focused on the role of amino acid sequences including this compound in glycosylation processes. Bause & Legler (1981) and (1983) , examined the catalytical role of the hydroxy amino acid in the glycosylation step of glycoprotein formation. Their work suggests a significant influence of the structure of amino acids in binding and glycosyl transfer.
Impact on Protein Structure
Lyu et al. (1990) Lyu et al. investigated how amino acids, including Ser and Asn, impact the stability of alpha-helical structures in peptides. Their findings contribute to understanding the role of these amino acids in determining the structure and function of proteins.
Therapeutic Applications
In medical research, a study by Paulsen et al. (1991) Paulsen et al. found that a peptide containing Gly-Ser-Asn isolated from mouse liver inhibited the proliferation of rat hepatoma cells, indicating potential therapeutic applications.
Involvement in Disease
Research into the role of specific amino acid sequences in disease has also been conducted. Crosier et al. (1993) Crosier et al. examined the isoforms of the human receptor tyrosine kinase c-kit in leukemic cell lines and acute myeloid leukemia, where the sequence including Gly-Asn plays a role.
Antimicrobial Properties
Conlon et al. (2009) Conlon et al. identified antimicrobial peptides in the skin secretions of the midwife toad, which includes the Gly-Ser-Asn sequence. This highlights the antimicrobial potential of peptides containing these amino acids.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Many sgnh family esterases, which share high similarity in sequences, have been found to play essential roles in the synthesis and decomposition of ester bonds in the pharmaceutical and food industries .
Mode of Action
Among these four residues, Ser and His serve as catalytic residues, and Ser, Gly, and Asn serve as oxyanion hole residues .
Biochemical Pathways
Within this group, the first three, glutamate, glutamine, and proline, have a shared anabolic pathway .
Pharmacokinetics
Glycans attached to antibodies play an important role in the pharmacokinetics, efficacy, and safety of therapeutic antibodies .
Result of Action
Changes in glycosylation can modulate inflammatory responses, enable viral immune escape, promote cancer cell metastasis or regulate apoptosis .
Action Environment
It’s known that the glycoconjugate synthesis is a dynamic process that depends on the local milieu of enzymes, sugar precursors, and organelle structures as well as the cell types involved and cellular signals .
Propiedades
IUPAC Name |
(2S)-4-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O6/c10-4(3-14)8(17)12-2-7(16)13-5(9(18)19)1-6(11)15/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,17)(H,13,16)(H,18,19)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMRXBZYPGYPJN-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)C(CO)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of the Ser-Gly-Asn sequence in enzymes?
A: The this compound sequence frequently appears in the active sites of a diverse group of enzymes known as GDSL hydrolases. These enzymes are characterized by a conserved this compound-His (SGNH) motif, with Serine acting as the catalytic nucleophile. [, , ]
Q2: How does the this compound sequence contribute to the catalytic activity of GDSL hydrolases?
A: The Serine residue within the this compound motif forms part of the catalytic triad, which also typically includes an Aspartate and a Histidine. [] This triad facilitates the activation of the Serine hydroxyl group for nucleophilic attack on the substrate, ultimately leading to hydrolysis. [, ]
Q3: Can you provide an example of how the this compound sequence has been studied in a specific enzyme?
A: Research on avian liver mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase identified the Serine within the this compound-Thr-Asp sequence as the site of acetyl-S-enzyme formation. This finding confirmed the importance of this Serine residue in the catalytic mechanism of the enzyme. []
Q4: Are there any other conserved sequences found alongside this compound in GDSL hydrolases?
A: Yes, GDSL hydrolases typically possess four conserved blocks, with the this compound sequence residing in block II. These blocks contribute to the overall structural stability and function of the enzyme. [, , ]
Q5: Can modifications to the amino acids surrounding the this compound sequence affect enzyme activity?
A: Yes, modifications, even subtle ones, can significantly impact enzyme activity. For instance, mutating the Serine residue within the this compound motif to Alanine in the GDSL esterase S12A from Photobacterium marinum J15 likely alters its catalytic activity. []
Q6: What are the implications of discovering a chloride ion in the catalytic triad of some GDSL hydrolases?
A: The crystal structure of VvPlpA, a GDSL hydrolase from Vibrio vulnificus, revealed an unusual Ser-His-chloride catalytic triad instead of the typical Ser-His-Asp/Glu triad. [, ] This finding highlights the diversity within this enzyme family and the potential for chloride ions to play critical roles in catalysis.
Q7: How can computational methods be used to study the this compound motif in enzymes?
A: Computational tools like molecular modeling can provide insights into the structure-function relationships of enzymes containing the this compound motif. For example, a structural model of Est19, a GDSL hydrolase from Bacillus sp. K91, was constructed using phospholipase A1 as a template. This model aided in understanding the enzyme's active site and the role of the this compound-His catalytic residues. []
Q8: Can you provide an example of how researchers are exploring the biotechnological applications of GDSL hydrolases?
A: Researchers have explored the autodisplay of a GDSL esterase, EsjA, on the cell surface of E. coli. This approach allows for efficient whole-cell biocatalysis and the potential for high-throughput screening of engineered enzyme variants with altered substrate specificities. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)
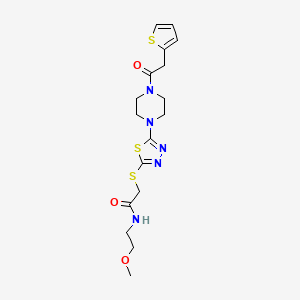
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2810836.png)
![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)
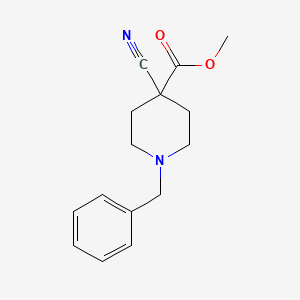
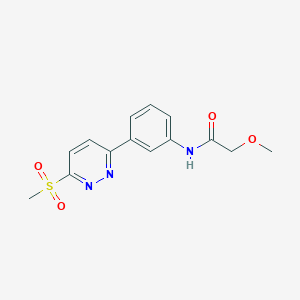
![1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810840.png)
![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)
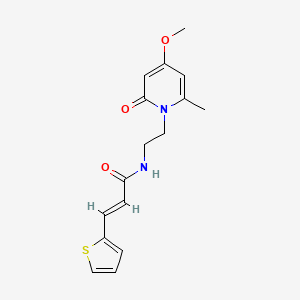
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2810848.png)

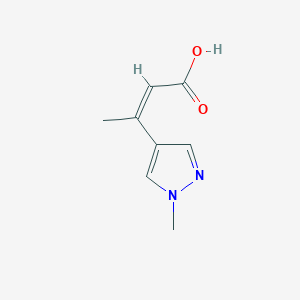
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2810855.png)
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2810856.png)